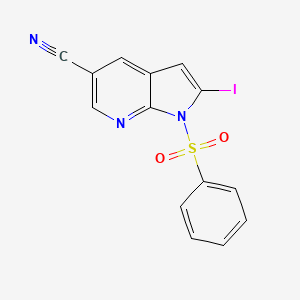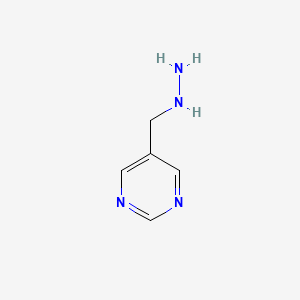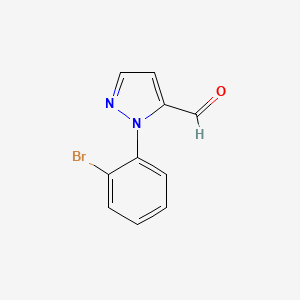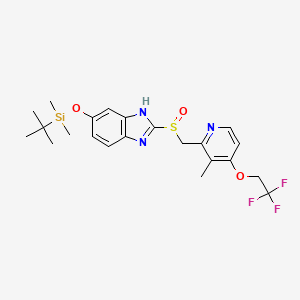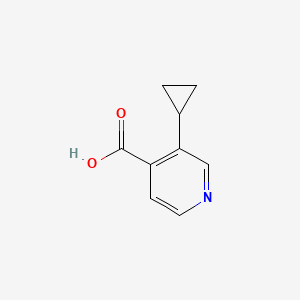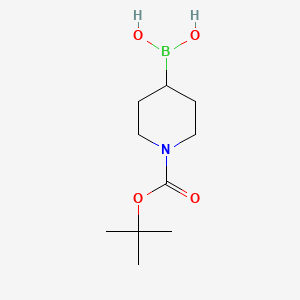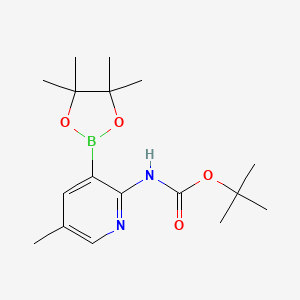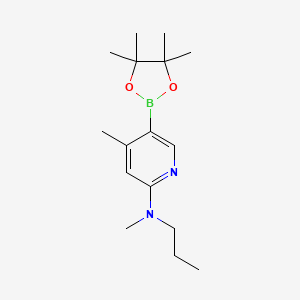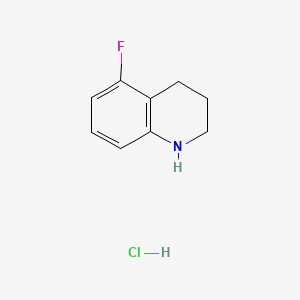
5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular weight of 151.18 . It is a powder form substance and is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinoline is typically achieved using quinoline N-oxide as a raw material . The specific synthesis steps involve cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The IUPAC name of this compound is 5-fluoro-1,2,3,4-tetrahydroquinoline . Its InChI code is 1S/C9H10FN/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 .Chemical Reactions Analysis
The chemical reactions of 1,2,3,4-Tetrahydroquinoline involve the cyclization of an N-acyl derivative of β-phenylethylamine . The reaction involves the use of a dehydrating agent to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a powder form substance . It has a molecular weight of 151.18 . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Clinical Efficacy in Colorectal Cancer : Studies have shown that fluoropyrimidines, including 5-fluorouracil (5-FU), remain pivotal in the treatment of colorectal cancer. The combination of 5-FU with folinic acid has been identified as particularly effective, suggesting the relevance of fluoroquinolines in enhancing chemotherapy outcomes (Abbruzzese & Levin, 1989). Additionally, the exploration of oral prodrugs of 5-FU indicates a significant interest in developing more effective and patient-friendly formulations (Malet-Martino & Martino, 2002).
Mechanisms of Action and Resistance : The review of 5-FU metabolism and its interactions with enzymes such as thymidylate synthase provides a basis for understanding the molecular mechanisms underlying the anticancer efficacy of fluoroquinolines and their resistance patterns. This area of research is crucial for optimizing therapeutic strategies and identifying biomarkers for treatment response (Gmeiner, 2020).
Antimicrobial Applications
Broad-Spectrum Antibacterial Activity : The development and application of fluoroquinolones have marked a significant advancement in the treatment of bacterial infections. Their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as their utility in treating various infections, highlight the importance of fluoroquinoline derivatives in antimicrobial therapy (da Silva et al., 2003).
Pharmacokinetics and Toxicity
Drug Metabolism and Safety Profile : Understanding the pharmacokinetics, toxicity, and drug interactions of fluoroquinolones is essential for their safe and effective use. The metabolism of 5-FU, for example, influences its efficacy and toxicity, guiding the development of oral 5-FU drugs aimed at improving therapeutic outcomes and patient compliance (Miura et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXXGLHAINAAQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)NC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697559 |
Source


|
| Record name | 5-Fluoro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride | |
CAS RN |
1207176-29-1 |
Source


|
| Record name | 5-Fluoro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

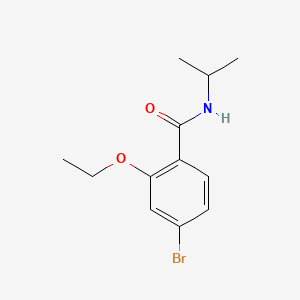
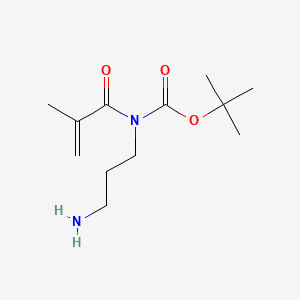


![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)
